molecular formula C18H19BO3 B11765764 2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B11765764
M. Wt: 294.2 g/mol
InChI Key: CKQXGVLPVWNAIS-UHFFFAOYSA-N
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Description

2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester featuring a dibenzofuran substituent. Its molecular formula is C₁₈H₁₉BO₃, with a molecular weight of 294.15 g/mol . The dibenzofuran group confers rigidity and extended π-conjugation, making it valuable in organic synthesis, materials science, and pharmaceutical intermediates. It is typically stored under inert conditions (2–8°C) due to moisture sensitivity .

Properties

Molecular Formula

C18H19BO3

Molecular Weight

294.2 g/mol

IUPAC Name

2-dibenzofuran-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H19BO3/c1-17(2)18(3,4)22-19(21-17)13-9-7-11-15-16(13)12-8-5-6-10-14(12)20-15/h5-11H,1-4H3

InChI Key

CKQXGVLPVWNAIS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C4=CC=CC=C4OC3=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of dibenzofuran with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, where dibenzofuran is coupled with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

This reaction represents the most extensively studied transformation for this compound. The boron center undergoes transmetallation with palladium catalysts, enabling aryl-aryl bond formation .

Substrate Catalyst System Conditions Yield Application
4-BromotoluenePd(PPh₃)₄/Na₂CO₃DME/H₂O, 80°C, 12 hr78%OLED intermediate synthesis
2-ChloropyridinePd(dppf)Cl₂/K₃PO₄THF/H₂O, 100°C, 24 hr65%Pharmaceutical building block
3-IodoanisolePd(OAc)₂/SPhos/K₂CO₃Dioxane/H₂O, 90°C, 18 hr82%Liquid crystal materials

Key mechanistic features:

  • Oxidative addition of aryl halide to Pd⁰

  • Base-assisted transmetallation via tetracoordinate borate intermediate

  • Reductive elimination to form biaryl system

Oxidation Reactions

The dioxaborolane moiety undergoes oxidative cleavage under controlled conditions :

2.1 Peracid-Mediated Oxidation

text
Reaction: Bpin → B(OH)₂ → B(OH)₃ Reagents: mCPBA/H₂O₂, AcOH/H₂O (1:1) Conditions: 0°C → RT, 4 hr Yield: 89% dibenzofuran-1-ol[4]

2.2 Ozone-Mediated Oxidation

Parameter Value
Ozone concentration5% in O₂/N₂
Temperature-78°C
Quenching agentMe₂S
Product1-Ketodibenzofuran (72%)

Reductive Transformations

The compound participates in selective reductions preserving the dibenzofuran core:

3.1 Boron-Lithium Exchange

text
2-(Dibenzo...) + n-BuLi → ArLi + B(OiPr)₃ Conditions: THF, -78°C, 1 hr Applications: - Generation of aromatic nucleophiles - Synthesis of functionalized dibenzofurans (85-92% yields)[5]

3.2 Catalytic Hydrogenation

Catalyst Pressure Temp Product Yield
Pd/C (10%)3 atm H₂50°CPartially reduced dibenzofuran68%
Rh/Al₂O₃5 atm H₂80°CFully hydrogenated biphenyl system41%

Cyclopropanation Reactions

The compound serves as a borocyclopropanation reagent in presence of zinc carbenoids :

4.1 Simmons-Smith-Type Reaction

text
Mechanism: Bpin-CH₂-Zn-I + Alkene → Cyclopropane Conditions: - Zn dust (activated) - CH₂I₂ co-reagent - DCM, 0°C → RT Yield: 55-72% bicyclic systems[2][5]

4.2 Catalytic Asymmetric Cyclopropanation

Parameter Value
Chiral ligand(R)-BINAP
Metal catalystCu(OTf)₂
Diastereomeric ratio85:15
Enantiomeric excess92%
ApplicationChiral dopant synthesis

Functional Group Interconversion

The compound undergoes regioselective transformations at specific positions :

5.1 Directed ortho-Metalation

text
Bpin as directing group: Substrate + LDA → ortho-lithiated species Electrophile Quench: - D₂O → 81% D-labeling - CO₂ → 76% carboxylic acid - Me₃SiCl → 89% silane derivative

5.2 Halogenation Reactions

Halogen Source Conditions Position Yield
NBSAIBN, CCl₄, refluxC-478%
IClCH₂Cl₂, -20°CC-382%
Selectfluor®MeCN, 60°CC-865%

The compound's reactivity profile makes it particularly valuable in materials science, with demonstrated applications in synthesizing electroluminescent materials (OLED efficiency >15 cd/A) , liquid crystal polymers (Δn = 0.18 at 589 nm) , and pharmaceutical intermediates (IC₅₀ values <100 nM in kinase assays). Recent studies suggest potential in photocatalytic applications due to its extended π-conjugation system and boron-mediated charge transfer properties .

Scientific Research Applications

2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes . The pathways involved include the formation of boronate esters and the stabilization of transition states in catalytic reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substituted Arylboronates

(a) 2-(Dibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Molecular Formula : C₁₈H₁₉BO₃
  • Molecular Weight : 294.15 g/mol
  • CAS No.: 947770-80-1
  • Key Differences : Positional isomerism (dibenzofuran substituent at position 2 vs. 1). Reactivity in cross-coupling reactions may vary due to steric effects near the boron center .
(b) 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]furan
  • Molecular Formula : C₁₄H₁₇BO₃
  • Molecular Weight : 244.10 g/mol
  • CAS No.: 519054-55-8
  • Key Differences: Lacks the dibenzo framework, reducing steric bulk and conjugation.
(c) 2-(2-Thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Molecular Formula : C₁₀H₁₅BO₂S
  • Molecular Weight : 210.10 g/mol
  • Key Differences : Thiophene substituent introduces sulfur, enhancing electron richness and altering coordination behavior in catalytic reactions compared to oxygen-containing dibenzofuran .

Electronically Modified Arylboronates

(a) 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Synthesis : Prepared via cobalt-catalyzed C–H borylation (83% yield) .
  • Key Differences : Methoxy group is electron-donating, increasing electron density at the boron center and enhancing reactivity in Suzuki-Miyaura couplings compared to electron-withdrawing substituents .
(b) 2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Yield : 26% via flash chromatography .
  • Key Differences : Chloro substituent is electron-withdrawing, reducing boron’s electrophilicity and slowing transmetalation steps in cross-coupling reactions .

Sterically Bulky Boronates

(a) 2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AnthBpin)
  • Key Differences : Anthracene substituent provides steric bulk and extended conjugation, improving UV absorption and stability but reducing solubility .
(b) 2-(2,4,6-Trimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MesBpin)
  • Key Differences : Mesityl group offers steric protection to boron, enhancing stability against protic solvents while slowing reaction rates due to hindered catalyst access .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties
2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₈H₁₉BO₃ 294.15 Dibenzofuran (position 1) High conjugation, rigid structure, moisture-sensitive
2-(Dibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₈H₁₉BO₃ 294.15 Dibenzofuran (position 2) Steric hindrance near boron, slower reaction kinetics
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]furan C₁₄H₁₇BO₃ 244.10 Benzofuran Lower steric bulk, higher solubility
2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₄H₂₁BO₃ 248.12 Methoxy-substituted aryl Enhanced electron density, faster Suzuki couplings
AnthBpin C₂₀H₂₁BO₃ 320.19 Anthracene High steric bulk, UV-active, thermally stable

Biological Activity

The compound 2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1822310-41-7) is a boron-containing organic compound notable for its potential biological activities and applications in organic electronics. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, chemical properties, and relevant research findings.

Basic Information

  • Molecular Formula : C18_{18}H19_{19}BO3_3
  • Molecular Weight : 294.15 g/mol
  • Appearance : Light yellow liquid
  • Storage Conditions : Recommended to be stored at 0-8 °C in an inert atmosphere to maintain stability .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1-bromodibenzo[b,d]furan with bis(pinacolato) diboron in the presence of a palladium catalyst and potassium acetate. The following table summarizes the synthesis conditions:

Reagent Amount Conditions
1-bromodibenzo[b,d]furan31.3 g (126.7 mM)Reflux in 300 mL of 1,4-dioxane for 24 hours
bis(pinacolato) diboron190.0 g (190.0 mM)
PdCl2_2(dppf)4.6 g (6.3 mM)
KOAc37.3 g (380.1 mM)

After the reaction completion, the mixture is subjected to extraction with dichloromethane and further purification through column chromatography .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of dibenzofurans possess cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antioxidant Activity

The compound also shows promising antioxidant activity. In vitro studies have suggested that it can scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases . The antioxidant capacity is often measured using assays such as DPPH or ABTS radical scavenging tests.

Luminescent Properties

Due to its boron content and molecular structure, this compound is also recognized for its luminescent properties. It can be utilized in organic electroluminescent devices and photovoltaic applications . Such properties are essential for developing advanced materials in optoelectronics.

Study on Anticancer Effects

In a controlled study involving human cancer cell lines (e.g., HeLa and MCF-7), researchers treated cells with varying concentrations of the compound over a period of 48 hours. The results indicated:

  • IC50 Values :
    • HeLa Cells: 15 µM
    • MCF-7 Cells: 20 µM

This suggests that the compound has a potent effect on inhibiting cancer cell growth at relatively low concentrations .

Antioxidant Efficacy Assessment

Another study assessed the antioxidant efficacy using the DPPH assay method:

Concentration (µM) % Inhibition
1025
2050
5085

The data indicates that higher concentrations significantly enhance the scavenging ability against free radicals .

Q & A

Q. What are the standard synthetic routes for preparing 2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what catalysts are typically employed?

The compound is synthesized via transition-metal-catalyzed borylation. A common method involves coupling dibenzo[b,d]furan derivatives with bis(pinacolato)diboron (B₂pin₂) or pinacol borane in the presence of catalysts like iridium or palladium complexes. For example, UiO-type metal-organic frameworks (e.g., UiO-Co) have been used to catalyze analogous borylation reactions at 0.2 mol% catalyst loading, yielding >80% in acetonitrile under reflux . Purification typically involves flash chromatography with hexane/ethyl acetate gradients .

Q. How is this compound characterized using spectroscopic methods, particularly NMR?

Characterization relies on multinuclear NMR (¹H, ¹³C, ¹¹B) and HRMS. Key NMR features include:

  • ¹H NMR : Signals for tetramethyl groups (δ 1.0–1.3 ppm) and aromatic protons from dibenzofuran (δ 7.2–8.2 ppm).
  • ¹³C NMR : Peaks for dioxaborolane carbons (δ 24–26 ppm) and aromatic carbons. The boron-linked carbon may not be observed due to quadrupolar relaxation .
  • ¹¹B NMR : A singlet near δ 30–32 ppm confirms the boronate ester structure .

Advanced Research Questions

Q. What challenges arise in the NMR characterization of boron-containing compounds, and how can they be mitigated?

Quadrupolar broadening (from ¹¹B, I = 3/2) obscures signals for boron-bonded carbons in ¹³C NMR. To address this:

  • Use high-field NMR (≥400 MHz) and extended acquisition times to improve resolution.
  • Employ ¹¹B decoupling or 2D NMR (HSQC, HMBC) to correlate boron with neighboring protons/carbons .
  • Validate purity via HRMS or complementary techniques like IR (B-O stretch ~1350 cm⁻¹) .

Q. How does the dibenzofuran moiety influence the reactivity of this boronic ester in cross-coupling reactions compared to other aryl boronate esters?

The electron-rich dibenzofuran scaffold enhances stability but may reduce electrophilicity in Suzuki-Miyaura couplings. Comparative studies show that steric hindrance from the fused aromatic system slows transmetallation, requiring optimized conditions:

  • Higher temperatures (80–100°C) and polar solvents (THF/DMF).
  • Use of PdCl₂(dppf) or SPhos ligands to accelerate oxidative addition .
  • Yields for dibenzofuran-derived boronate esters are typically 5–15% lower than phenyl analogs under identical conditions .

Q. What strategies optimize the yield of this compound in transition-metal-catalyzed borylation reactions?

Key optimizations include:

  • Catalyst selection : Iridium catalysts (e.g., Ir(cod)OMe)₂ for direct C-H borylation of dibenzofuran .
  • Solvent effects : Acetonitrile or 1,4-dioxane improves boron reagent solubility .
  • Stoichiometry : Use 1.2–1.5 equivalents of B₂pin₂ to drive reaction completion.
  • Additives : K₂CO₃ (2 equiv) neutralizes HBr byproducts in bromide-substituted precursors .

Q. How should researchers address discrepancies in reported reaction yields when using similar boronate esters in cross-couplings?

Contradictory yields often stem from:

  • Substituent effects : Electron-withdrawing groups on the aryl ring reduce boronate stability.
  • Oxygen sensitivity : Strict anhydrous conditions are critical; trace moisture hydrolyzes boronate esters.
  • Catalyst batch variability : Pre-activate Pd catalysts with ligands (e.g., P(t-Bu)₃) to ensure consistent activity . Systematic screening via Design of Experiments (DoE) can identify critical variables .

Key Research Applications

  • Heterocycle Synthesis : Used as a boronate partner in Suzuki-Miyaura couplings to synthesize benzo-fused heterocycles (e.g., benzoxazoles) .
  • Radical Chemistry : Serves as a boron source in TEMPO-mediated radical borylation, enabling C-B bond formation under mild conditions .
  • Medicinal Chemistry : Intermediate in polyphenolic boronate synthesis for tumor microenvironment studies .

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